molecular formula C15H15N3O3S B11066552 N-(1H-indazol-7-yl)-4-methoxy-3-methylbenzenesulfonamide

N-(1H-indazol-7-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B11066552
M. Wt: 317.4 g/mol
InChI Key: UIQDAOGXWODSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indazol-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-7-yl)-4-methoxy-3-methylbenzenesulfonamide typically involves the reaction of 1H-indazole with 4-methoxy-3-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-7-yl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide moiety can be reduced to form amines.

    Substitution: The indazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

N-(1H-indazol-7-yl)-4-methoxy-3-methylbenzenesulfonamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1H-indazol-7-yl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The indazole ring can bind to enzyme active sites, potentially inhibiting their activity. The sulfonamide group can interact with proteins, affecting their function and signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indazol-7-yl)thiourea: Shares the indazole ring but has a thiourea group instead of a sulfonamide.

    N-(1H-indazol-7-yl)-4-(trifluoromethoxy)benzenesulfonamide: Similar structure with a trifluoromethoxy group.

    N-(1H-indazol-7-yl)-1-(tetrahydro-2H-pyran-2-yl)methanesulfonamide: Contains a tetrahydropyran moiety.

Uniqueness

N-(1H-indazol-7-yl)-4-methoxy-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group and the sulfonamide moiety differentiates it from other indazole derivatives, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(1H-indazol-7-yl)-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C15H15N3O3S/c1-10-8-12(6-7-14(10)21-2)22(19,20)18-13-5-3-4-11-9-16-17-15(11)13/h3-9,18H,1-2H3,(H,16,17)

InChI Key

UIQDAOGXWODSJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.